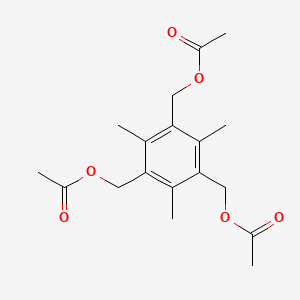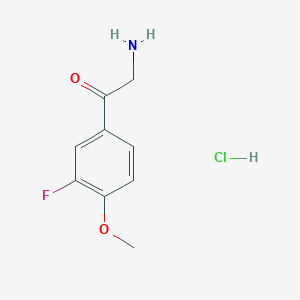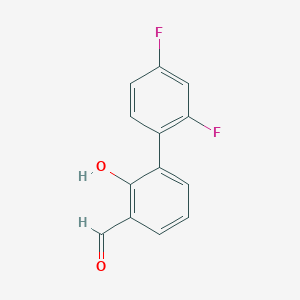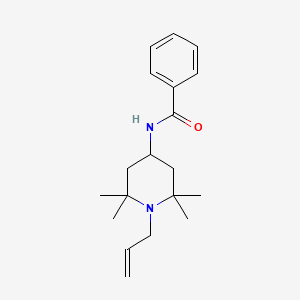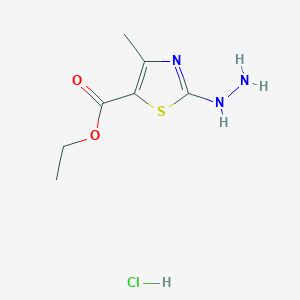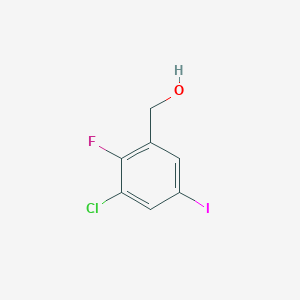
(3-Chloro-2-fluoro-5-iodophenyl)methanol
Overview
Description
(3-Chloro-2-fluoro-5-iodophenyl)methanol is an organic compound with the molecular formula C7H5ClFIO It is a halogenated phenylmethanol derivative, characterized by the presence of chlorine, fluorine, and iodine atoms on the benzene ring
Mechanism of Action
Target of Action
The primary targets of (3-Chloro-2-fluoro-5-iodophenyl)methanol are currently unknown. This compound is a halogenated aromatic compound, and such compounds are often involved in a wide range of biological activities . .
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Generally, halogenated aromatic compounds can interact with various proteins and enzymes in the body, potentially altering their function . The specific effects would depend on the compound’s structure and the nature of its targets.
Biochemical Pathways
Halogenated aromatic compounds can participate in various biochemical reactions, potentially affecting multiple pathways
Pharmacokinetics
As a small, relatively nonpolar molecule, it may be well-absorbed in the gastrointestinal tract if administered orally . .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-2-fluoro-5-iodophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable phenylmethanol derivative.
Halogenation: The phenylmethanol derivative undergoes halogenation reactions to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring. This can be achieved using reagents such as chlorine gas, fluorine gas, and iodine monochloride under controlled conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield.
Chemical Reactions Analysis
Types of Reactions: (3-Chloro-2-fluoro-5-iodophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding phenylmethane derivative.
Substitution: Halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as sodium iodide in acetone (Finkelstein reaction) or organolithium reagents can be used for substitution reactions.
Major Products:
Oxidation: Formation of (3-Chloro-2-fluoro-5-iodophenyl)aldehyde or (3-Chloro-2-fluoro-5-iodobenzoic acid).
Reduction: Formation of (3-Chloro-2-fluoro-5-iodophenyl)methane.
Substitution: Formation of various substituted phenylmethanol derivatives depending on the substituent introduced.
Scientific Research Applications
(3-Chloro-2-fluoro-5-iodophenyl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique halogenation pattern makes it valuable for studying halogen effects on chemical reactivity and stability.
Biology: The compound can be used in the development of radiolabeled tracers for imaging studies, particularly in positron emission tomography (PET) due to the presence of iodine.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- (3-Chloro-2-fluoro-5-bromophenyl)methanol
- (3-Chloro-2-fluoro-5-iodophenyl)ethanol
- (3-Chloro-2-fluoro-5-iodophenyl)acetic acid
Comparison:
- Halogenation Pattern: (3-Chloro-2-fluoro-5-iodophenyl)methanol is unique due to the specific combination of chlorine, fluorine, and iodine atoms on the benzene ring. This pattern can influence its chemical reactivity and interactions with other molecules.
- Functional Group: The presence of a hydroxyl group (-OH) in this compound distinguishes it from similar compounds with different functional groups, such as ethanol or acetic acid derivatives.
- Applications: The unique halogenation pattern and functional group make this compound particularly valuable in applications requiring specific halogen effects, such as radiolabeling or drug design.
Properties
IUPAC Name |
(3-chloro-2-fluoro-5-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIMVGXRLLDQCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701279467 | |
| Record name | 3-Chloro-2-fluoro-5-iodobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000162-10-6 | |
| Record name | 3-Chloro-2-fluoro-5-iodobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000162-10-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-fluoro-5-iodobenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701279467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


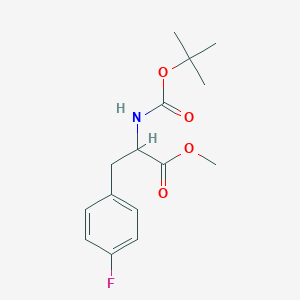
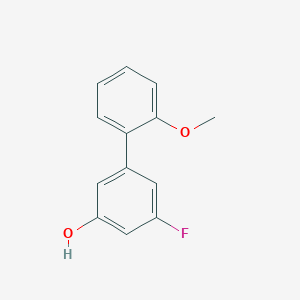
![4',5-Difluoro-[1,1'-biphenyl]-3-ol](/img/structure/B6322046.png)
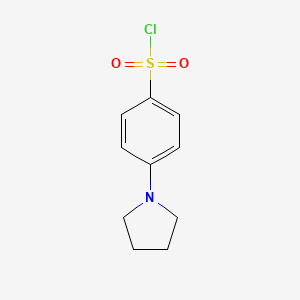
![beta-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-N-(2-thienylmethyl)-](/img/structure/B6322058.png)
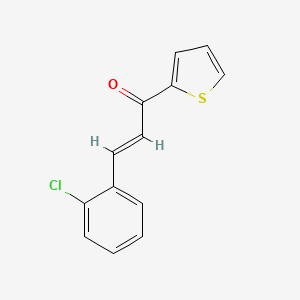
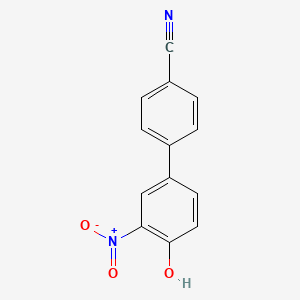
![3-{[2-(1H-Indol-3-yl)ethyl]amino}propanoic acid](/img/structure/B6322103.png)

